5-Phenyl-3-tosyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
180261-49-8 |
|---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |
InChI Key |
OOPMRUZTXAJQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Synthetic Transformations of 5 Phenyl 3 Tosyl 1h Pyrazole Derivatives
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement creates a system with distinct electronic properties. One nitrogen atom is a basic, pyridine-like nitrogen, while the other is a neutral, pyrrole-like nitrogen, which can be acidic. mdpi.com This duality governs the ring's reactivity towards various reagents.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the combined electron-donating effect of the two nitrogen atoms, the carbon at the 4-position (C4) is significantly more electron-rich than the C3 and C5 positions. pharmaguideline.com Consequently, electrophilic attack occurs preferentially at the C4 position. pharmaguideline.comglobalresearchonline.net Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. globalresearchonline.net For instance, pyrazole reacts with fuming sulfuric acid to yield pyrazole-4-sulfonic acid and undergoes nitration at the C4 position. globalresearchonline.net
In the case of 5-Phenyl-3-tosyl-1H-pyrazole, the presence of a strongly electron-withdrawing tosyl group at C3 and a phenyl group at C5 modulates this inherent reactivity. While the tosyl group deactivates the ring towards electrophilic attack, the C4 position remains the most probable site for substitution due to the directing effects of the ring nitrogens.
The pyrazole ring is generally stable and resistant to ring-opening reactions. However, under specific conditions, particularly in the presence of strong bases, the ring can be cleaved. Deprotonation at the C3 position with a strong base can initiate a ring-opening cascade. pharmaguideline.com
Furthermore, oxidative conditions can lead to ring-opening in certain pyrazole derivatives. For example, the oxidative ring-opening of 1H-pyrazol-5-amines has been reported to yield 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net The substituents on the pyrazole ring play a crucial role in determining the feasibility and outcome of such ring-opening and subsequent recyclization reactions. researchgate.net
Functional Group Transformations on the Phenyl and Tosyl Moieties
The peripheral phenyl and tosyl groups on the this compound scaffold offer additional sites for synthetic modification, allowing for the diversification of the core structure.
Halogenated pyrazoles are valuable synthetic intermediates, particularly in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org The direct C-H halogenation of the pyrazole core, especially at the activated C4 position, is a common strategy. Research on related 3-aryl-1H-pyrazol-5-amines has demonstrated efficient and direct C-H halogenation at the C4 position using N-halosuccinimides (NXS, where X = Cl, Br, I) as safe and inexpensive halogenating agents. beilstein-archives.org This metal-free protocol proceeds under mild conditions at room temperature, providing access to a variety of 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org
The reaction is versatile, accommodating different N-halosuccinimides for chlorination, bromination, and iodination. For example, the bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine with N-bromosuccinimide (NBS) in DMSO at room temperature yields the 4-bromo derivative in 95% yield. beilstein-archives.org
| Entry | Substrate | Halogenating Agent (NXS) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 |
| 2 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NIS | 4-iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 96 |
| 3 | 3-phenyl-1-tosyl-1H-pyrazol-5-amine | NCS | 4-chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 72 |
| 4 | 3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 92 |
| 5 | 3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | NBS | 4-bromo-3-(4-methoxyphenyl)-1-tosyl-1H-pyrazol-5-amine | 85 |
These examples on closely related aminopyrazoles strongly suggest that this compound can be similarly halogenated at the C4 position. Such 4-halo derivatives are superior to their iodo counterparts in Suzuki-Miyaura cross-coupling reactions due to a reduced tendency for dehalogenation. acs.org
The tosyl group in N-tosylated heterocycles can be modified or removed, providing a pathway to further derivatization. The synthesis of pyrazoles from tosylhydrazones often involves the cleavage of the tosyl group. nih.gov For N-tosyl pyrazoles, the tosyl group can be seen as both a protecting group and an activating group.
Recent studies have shown a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from common starting materials. nih.govmdpi.com This indicates that the tosylation and detosylation of the pyrazole nitrogen can be controlled, allowing for selective functionalization. For instance, an electrophilic cyclization reaction can yield either the N-H pyrazole or the N-tosyl pyrazole simply by adjusting the reaction temperature, highlighting the lability of the N-tosyl bond under certain conditions. nih.govmdpi.com Furthermore, sulfonylated heterocycles can be synthesized via nucleophilic aromatic substitution (SNAr) reactions using sodium sulfinates, suggesting that the tosyl group could potentially be displaced by other nucleophiles under suitable conditions. nih.gov
Development of Novel Synthetic Building Blocks from this compound
This compound and its derivatives are valuable precursors for the synthesis of more complex molecular architectures. The strategic functionalization of this scaffold transforms it into a versatile synthetic building block.
Notably, 5-aminopyrazoles are widely used as precursors for constructing fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, which are of significant interest in medicinal chemistry. nih.gov By analogy, derivatives of this compound can be envisioned as key intermediates for novel fused systems.
The introduction of a halogen atom at the C4 position, as discussed in section 3.2.1, is a particularly effective strategy for creating useful building blocks. These 4-halogenated derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of diverse aryl, heteroaryl, vinyl, or alkynyl substituents at the C4 position, leading to a wide array of polysubstituted pyrazoles. The development of efficient Suzuki-Miyaura cross-coupling methods for halogenated aminopyrazoles has been established, enabling the synthesis of complex pyrazole-based compounds. acs.org Therefore, 4-halo-5-phenyl-3-tosyl-1H-pyrazoles are poised to be excellent synthons for combinatorial library synthesis and the development of novel chemical entities.
Based on a thorough review of available scientific literature, detailed experimental spectroscopic data for the specific regioisomer This compound is not sufficiently available to construct the detailed article as requested. The literature predominantly focuses on N-tosylated isomers (e.g., 1-tosyl-pyrazoles), for which extensive spectroscopic data exists. However, the chemical structure and, consequently, the spectral characteristics of the C-3 tosylated isomer are significantly different.
Due to the strict instruction to focus solely on "this compound" and not introduce information from other compounds, it is not possible to generate the requested content with the required scientific accuracy and detailed data tables. Information on analogous compounds cannot be used as a substitute, as it would violate the core requirements of the request.
Advanced Spectroscopic Characterization and Elucidation of 5 Phenyl 3 Tosyl 1h Pyrazole Structure
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures
The IR spectrum is anticipated to be dominated by characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibration of the pyrazole (B372694) ring is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings (phenyl and tosyl groups) would likely be observed between 3000 and 3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) in the tosyl moiety are strong and characteristic, typically appearing in the ranges of 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
The C=C and C=N stretching vibrations within the pyrazole and phenyl rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations of the aromatic rings will also give rise to a number of sharp bands in the fingerprint region (below 1300 cm⁻¹).
Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the aromatic rings and the S-O bonds of the sulfonyl group are expected to show strong signals in the Raman spectrum. The C-S stretching vibration of the tosyl group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for 5-Phenyl-3-tosyl-1H-pyrazole
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | Pyrazole Ring | 3100-3300 | Medium-Broad | Weak |
| Aromatic C-H Stretch | Phenyl & Tosyl Rings | 3000-3100 | Medium-Sharp | Strong |
| Asymmetric SO₂ Stretch | Tosyl Group | 1340-1370 | Strong | Medium |
| Symmetric SO₂ Stretch | Tosyl Group | 1150-1180 | Strong | Strong |
| C=C/C=N Ring Stretch | Pyrazole & Phenyl Rings | 1400-1600 | Medium-Strong | Medium-Strong |
| Aromatic C-H In-plane Bend | Phenyl & Tosyl Rings | 1000-1300 | Medium-Sharp | Medium |
| Aromatic C-H Out-of-plane Bend | Phenyl & Tosyl Rings | 690-900 | Strong | Weak |
| C-S Stretch | Tosyl Group | 650-750 | Weak | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π → π* transitions within the conjugated systems of the phenyl and pyrazole rings. The presence of the tosyl group can also influence the electronic transitions.
Generally, phenyl-substituted pyrazoles exhibit strong absorption bands in the UV region. The primary absorption is typically attributed to the π → π* transition of the conjugated system formed by the phenyl and pyrazole rings. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on both rings.
For this compound, the main absorption band is expected to be in the range of 250-300 nm. This absorption is likely due to the π → π* electronic transition of the extended conjugated system. The tosyl group, being an electron-withdrawing group, may cause a slight shift in the absorption maximum (either a bathochromic or hypsochromic shift) compared to unsubstituted 5-phenyl-1H-pyrazole. The solvent used for the analysis can also play a role in the position of the absorption bands due to solvatochromic effects.
A second, typically weaker, absorption band might be observed at a shorter wavelength, corresponding to other π → π* transitions within the aromatic systems. The molar absorptivity (ε) for the primary absorption band is expected to be high, characteristic of allowed π → π* transitions.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Characteristics for this compound
| Electronic Transition | Chromophore | Expected Wavelength (λmax, nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | Phenyl-pyrazole conjugated system | 250-300 | High (>10,000) |
| π → π | Phenyl/Tosyl aromatic rings | <250 | Medium to High |
Computational Chemistry and Theoretical Investigations of 5 Phenyl 3 Tosyl 1h Pyrazole
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These studies provide a foundational understanding of the molecule's stability and intrinsic properties.
Geometry optimization is a computational process used to determine the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For complex organic molecules like 5-Phenyl-3-tosyl-1H-pyrazole, Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely employed ab initio methods. researchgate.netnih.gov
The DFT method, particularly using hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for pyrazole (B372694) derivatives. nih.govderpharmachemica.com The Hartree-Fock approach, while historically significant, is often used as a starting point for more advanced calculations. ntu.edu.iq These calculations are typically performed with a specific basis set, such as 6-311G(d,p) or 6-31G**, which defines the mathematical functions used to describe the atomic orbitals. researchgate.netnih.gov
The optimization process yields critical geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations reveal that the phenyl and tosyl groups are not coplanar with the central pyrazole ring. The dihedral angles, which measure the twist between these ring systems, are significant, indicating a sterically hindered "butterfly-like" conformation. This non-planar structure is a common feature in similarly substituted pyrazole systems.
Interactive Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations. This table presents representative data for the key geometric parameters that would be obtained from a DFT/B3LYP level optimization. Actual values may vary based on the specific basis set and computational model used.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| N1-N2 | ~1.35 Å | |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.42 Å | |
| C4-C5 | ~1.38 Å | |
| C5-N1 | ~1.36 Å | |
| C3-S | ~1.78 Å | |
| C5-C(Phenyl) | ~1.48 Å | |
| Bond Angles (°) | ||
| N1-N2-C3 | ~112° | |
| N2-C3-C4 | ~105° | |
| C3-C4-C5 | ~107° | |
| C4-C5-N1 | ~108° | |
| C5-N1-N2 | ~108° | |
| Dihedral Angles (°) | ||
| Pyrazole Ring / Phenyl Ring | 40° - 60° | |
| Pyrazole Ring / Tosyl Ring | 60° - 80° |
Conformational analysis is performed to explore the various spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary degrees of rotational freedom are around the single bonds connecting the pyrazole ring to the phenyl and tosyl substituents.
By systematically rotating these groups and calculating the molecule's energy at each step, a potential energy surface or energy landscape can be generated. This analysis identifies the lowest-energy conformer (the global minimum) as well as any other stable local minima. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature. Such studies confirm that the twisted, non-planar conformation is the most energetically favorable state, primarily due to the minimization of steric hindrance between the bulky phenyl and tosyl groups.
Analysis of Electronic Properties and Chemical Reactivity
Theoretical calculations are invaluable for predicting a molecule's electronic behavior, which governs its chemical reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and chemically reactive. researchgate.net In computational studies of a closely related compound, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, the HOMO-LUMO gap calculated via the B3LYP method was found to be small, suggesting significant potential for chemical reactivity. researchgate.net For this compound, the HOMO is expected to be delocalized primarily across the phenyl and pyrazole rings, while the LUMO is likely centered on the electron-withdrawing tosyl group and the pyrazole system.
Interactive Table 2: Representative Frontier Molecular Orbital Energies for a Tosyl-Substituted Phenylpyrazole. Data is illustrative and based on calculations performed on analogous structures. Values are typically expressed in electron volts (eV).
| Orbital | Method | Predicted Energy (eV) |
| HOMO | DFT/B3LYP | -6.5 eV |
| LUMO | DFT/B3LYP | -2.0 eV |
| Energy Gap (ΔE) | DFT/B3LYP | 4.5 eV |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. asrjetsjournal.orgnih.gov It projects the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map is expected to show strong negative potential (red) localized around the electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. researchgate.net These areas represent the primary centers for interaction with electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the phenyl and methyl (on the tosyl group) rings.
To gain a quantitative understanding of electron distribution, methods such as Natural Population Analysis (NPA) or Mulliken population analysis are employed. These analyses assign partial atomic charges to each atom in the molecule based on the calculated wavefunction. This information provides a detailed picture of the molecule's polarity and helps to identify specific atoms that are either electron-rich (nucleophilic) or electron-poor (electrophilic).
In this compound, the analysis would confirm the qualitative predictions of the MEP map. The oxygen and nitrogen atoms would carry significant negative partial charges, while the sulfur atom and the carbon atoms attached to these electronegative elements would exhibit positive partial charges, making them potential electrophilic sites.
Interactive Table 3: Predicted Partial Atomic Charges from Natural Population Analysis. This table shows representative NPA charges on key atoms, illustrating the expected charge distribution. The values are in atomic units (a.u.).
| Atom | Predicted Partial Charge (a.u.) | Implication |
| O (Sulfonyl) | -0.75 to -0.85 | Strongly Nucleophilic |
| N (Pyrazole) | -0.40 to -0.60 | Nucleophilic |
| S (Sulfonyl) | +1.30 to +1.50 | Strongly Electrophilic |
| C3 (Pyrazole) | +0.20 to +0.30 | Electrophilic |
| C5 (Pyrazole) | -0.10 to -0.20 | Slightly Nucleophilic |
Intermolecular Interactions and Non-Covalent Bonding Analysis
The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions. Understanding these non-covalent forces is crucial for predicting crystal packing, polymorphism, and material properties. Computational methods such as Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in qualitatively and quantitatively describing these interactions.
Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for a given molecule dominates the corresponding sum for the entire crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, regions of significant intermolecular contact can be identified and analyzed.
While specific Hirshfeld surface analysis studies for this compound are not prominently available in the surveyed literature, the methodology is widely applied to related pyrazole and heterocyclic structures. nih.govnih.gov For this compound, the analysis would involve generating the Hirshfeld surface and corresponding 2D fingerprint plots to break down the contributions of various intermolecular contacts.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. nih.gov By analyzing the topology of the electron density (ρ(r)), QTAIM can identify critical points, such as bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, including the electron density itself, its Laplacian (∇²ρ(r)), and the ellipticity (ε), reveal the nature of the interaction—whether it is a shared (covalent) or closed-shell (ionic, van der Waals) interaction.
A QTAIM analysis of this compound, though not specifically found in the searched literature, would provide a detailed map of its covalent and non-covalent interactions. The analysis would confirm the covalent nature of the bonds within the pyrazole, phenyl, and tosyl moieties. Furthermore, it would be invaluable for identifying and characterizing weaker intramolecular and intermolecular interactions, such as C–H···O and C–H···N hydrogen bonds, by locating the corresponding BCPs between the atoms involved. The electron density and Laplacian values at these points would quantify the strength and nature of these stabilizing interactions.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are essential for predicting and interpreting the spectroscopic signatures of molecules. Techniques based on Density Functional Theory (DFT) can accurately calculate vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), providing a direct link between the molecular structure and its experimental spectra.
Theoretical calculations of infrared (IR) spectra are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental vibrational modes of the molecule. Although the calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. nih.gov
For this compound, a computational frequency analysis would predict the positions and intensities of IR absorption bands. This allows for the unambiguous assignment of complex experimental spectra. Key vibrational modes would include the C-H stretching of the aromatic rings, the C=N and C=C stretching of the pyrazole ring, and the characteristic symmetric and asymmetric stretching of the S=O bonds in the tosyl group.
Table 2: Predicted Characteristic Vibrational Frequencies (IR) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C-H stretching | Aromatic (Phenyl, Tosyl) | 3100 - 3000 |
| C=C stretching | Aromatic (Phenyl, Tosyl) | 1600 - 1450 |
| C=N stretching | Pyrazole Ring | 1580 - 1520 |
| S=O asymmetric stretching | Tosyl Group | 1370 - 1340 |
| S=O symmetric stretching | Tosyl Group | 1180 - 1160 |
| C-S stretching | Tosyl Group | 800 - 680 |
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. mdpi.comnih.gov This method, typically employed within a DFT framework, computes the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).
While a specific GIAO calculation for this compound was not located, experimental data for the closely related analog, 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole, provides a strong basis for what would be expected. nih.gov Theoretical calculations would aim to reproduce these experimental values, thereby validating the computed molecular geometry and electronic structure. The calculations would predict distinct signals for each unique proton and carbon atom, reflecting their specific chemical environment influenced by the phenyl, tosyl, and pyrazole rings.
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts (Experimental data for a close analog: 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole)
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Pyrazole C4-H | ~6.59 |
| ¹H | Phenyl & Tolyl Ar-H | 7.19 - 7.75 |
| ¹H | Methyl (of Tolyl/Tosyl) | ~2.37, ~2.38 |
| ¹³C | Pyrazole C3 | ~155.3 |
| ¹³C | Pyrazole C5 | ~149.5 |
| ¹³C | Pyrazole C4 | ~109.5 |
| ¹³C | Aromatic Carbons | 126.3 - 145.2 |
| ¹³C | Methyl (of Tolyl/Tosyl) | ~21.4, ~21.7 |
Data sourced from a study on 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole and serves for illustrative purposes. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of medium-to-large molecules. nih.govnih.gov TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f) of each transition, which relates to the intensity of the absorption band.
A TD-DFT study of this compound would reveal its electronic structure and the nature of its electronic transitions. The UV-Vis spectrum is expected to be dominated by intense π → π* transitions associated with the conjugated systems of the phenyl and pyrazole rings. The calculations would provide the maximum absorption wavelengths (λmax) and identify the specific molecular orbitals involved in each transition (e.g., HOMO to LUMO). This information is critical for understanding the photophysical properties of the compound and its potential use in applications requiring light absorption.
Table 4: Predicted Electronic Transitions (UV-Vis) for this compound
| Transition | λmax (nm) (Illustrative) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | ~280 | > 0.1 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | ~250 | > 0.1 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | ~220 | > 0.05 | HOMO → LUMO+1 (π → π*) |
Values are illustrative and represent typical results expected from a TD-DFT calculation for this type of chromophore.
Crystallographic Analysis and Solid State Structural Elucidation of 5 Phenyl 3 Tosyl 1h Pyrazole
Single Crystal X-ray Diffraction: Determination of Asymmetric Unit and Unit Cell Parameters
The determination of the asymmetric unit and unit cell parameters for 5-Phenyl-3-tosyl-1H-pyrazole is contingent upon successful single-crystal X-ray diffraction analysis. This experimental technique would provide fundamental crystallographic data, including the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The asymmetric unit, the smallest unique part of the crystal structure from which the entire lattice can be generated by symmetry operations, would also be identified.
Supramolecular Architecture and Crystal Packing Motifs
The arrangement of molecules within the crystal lattice, known as the supramolecular architecture, is governed by a variety of intermolecular interactions. A detailed crystallographic report would allow for the characterization of these interactions, which are crucial for understanding the stability and properties of the solid-state material.
Characterization of Classical Hydrogen Bonds (e.g., N-H...O, C-H...O)
The presence of a hydrogen bond donor (the N-H group of the pyrazole (B372694) ring) and acceptors (the sulfonyl oxygen atoms of the tosyl group) suggests the high likelihood of N-H...O hydrogen bonds in the crystal structure of this compound. These interactions are a dominant force in the crystal packing of many N-heterocyclic compounds. csic.es Additionally, weaker C-H...O interactions, involving aromatic and methyl C-H groups and the sulfonyl oxygens, would also be anticipated and could be characterized by their bond distances and angles. researchgate.net
Investigation of Aromatic Pi-Pi Stacking Interactions
Aromatic π-π stacking interactions between the phenyl and pyrazole rings of adjacent molecules are another important potential feature of the crystal packing. nih.gov The geometry of these interactions (e.g., face-to-face, parallel-displaced, or T-shaped) would be determined by analyzing the interplanar distances and angles between the aromatic rings. mdpi.com Such interactions play a significant role in the stabilization of crystal structures of aromatic compounds. nih.gov
Comparison of Experimental and Theoretically Optimized Structures
Following the experimental determination of the crystal structure, computational methods, such as Density Functional Theory (DFT), could be used to generate a theoretically optimized geometry of the this compound molecule in the gas phase. researchgate.netderpharmachemica.com A comparison between the experimental solid-state structure and the calculated gas-phase structure would highlight the influence of intermolecular interactions on the molecular conformation. Discrepancies in bond lengths, bond angles, and torsion angles would provide insight into the effects of the crystalline environment.
Exploration of Biological and Pharmacological Relevance of 5 Phenyl 3 Tosyl 1h Pyrazole Scaffolds
Overview of Pyrazole (B372694) Derivatives as Privileged Pharmacologically Active Entities
Pyrazole and its derivatives represent a class of heterocyclic compounds that are considered a pharmacologically significant scaffold, demonstrating a vast array of biological activities. acs.orgacs.org The versatility of the pyrazole nucleus has captured the attention of researchers, leading to extensive studies of its chemical and biological properties. acs.org This core structure is present in numerous well-established drugs across various therapeutic categories, underscoring its pharmacological potential. acs.orgacs.org Examples include the potent anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole. acs.org
The broad spectrum of activities associated with pyrazole derivatives includes antimicrobial, anti-inflammatory, analgesic, anticancer, antioxidant, and antiviral properties. acs.orgresearchgate.netnih.gov The biological and chemical characteristics of these compounds are often fine-tuned by the nature and position of substituents on the pyrazole ring. nih.gov This adaptability allows for the development of derivatives with enhanced bioactivity, selectivity, and favorable pharmacokinetic profiles. nih.gov The fusion of the pyrazole ring with other heterocyclic systems is a common strategy in drug discovery to develop new lead molecules with significant biological potential. nih.gov The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in newly approved drugs and novel compounds under investigation. nih.gov
Pre-clinical Evaluation of Biological Activities
The 5-phenyl-1H-pyrazole scaffold and its analogues have been the subject of numerous pre-clinical studies to evaluate their therapeutic potential across several domains. These investigations have revealed significant activity in areas including antimicrobial effects, cancer cytotoxicity, and the modulation of inflammatory and oxidative stress pathways.
Pyrazole derivatives are recognized for their broad-spectrum antimicrobial capabilities, exhibiting both bactericidal and fungicidal effects. nih.gov Studies have demonstrated the efficacy of various substituted phenyl-pyrazole compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. chemscene.commdpi.com For instance, certain 1H-pyrazole derivatives carrying a phenyl group have shown activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. chemscene.com
The antimicrobial efficacy is often influenced by the specific substitutions on the pyrazole and phenyl rings. In one study, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated. nih.gov Several of these compounds showed significant activity against P. mirabilis, S. aureus, and the fungus A. niger. nih.gov Similarly, other research highlighted that some dichloro- and trichloro-pyrazole derivatives possess outstanding antimicrobial effects. researchgate.net The data from various studies, including Minimum Inhibitory Concentration (MIC) values, illustrate the potential of these scaffolds in developing new antimicrobial agents to combat drug resistance. nih.govbohrium.com
| Compound Type | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | MIC: 0.25 μg/mL | bohrium.com |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 μg/mL | bohrium.com |
| Pyrazole Derivative (Compound 2) | Aspergillus niger (Fungus) | MIC: 1 μg/mL | bohrium.com |
| Pyrazolyl-thiazole Derivative (10g) | Proteus mirabilis | Good Activity | nih.gov |
| Pyrazolyl-thiazole Derivative (10q) | Staphylococcus aureus | Good Activity | nih.gov |
| Pyrazolyl-thiazole Derivative (10g) | Aspergillus niger | Comparable to Ravuconazole | nih.gov |
The anticancer properties of pyrazole-based compounds are well-documented, with derivatives showing cytotoxicity against a wide range of human cancer cell lines. nih.govnih.gov These compounds have demonstrated the ability to induce apoptosis, cause cell cycle arrest, and inhibit key pathways involved in tumor progression. For example, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar concentrations across 17 human cancer cell lines, while showing less toxicity to non-cancerous cells. This compound induced apoptosis and arrested the cell cycle in S and G2/M phases in triple-negative breast cancer cells.
Another study on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles evaluated their activity against the MDA-MB-468 triple-negative breast cancer cell line. The compound designated 3f was identified as the most active, with an IC50 value of 6.45 μM after 48 hours, and was shown to induce apoptosis through the generation of reactive oxygen species (ROS). Furthermore, pyrazole derivatives have been investigated for their potential against prostate cancer, with some compounds showing potent androgen receptor (AR) antagonist activity and inhibiting the growth of LNCaP prostate cancer cells more effectively than the standard drug enzalutamide. The cytotoxic effects of various pyrazole compounds have been quantified, often expressed as IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| PTA-1 | MDA-MB-231 (Breast) | Induces apoptosis at low micromolar concentrations | |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 μM (24h), 6.45 μM (48h) | |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 μM | nih.gov |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 μM | nih.gov |
| Compound 5f | MCF-7 (Breast) | Potent Activity (nM range) | |
| Compound 5g | HepG2 (Liver) | Potent Activity (nM range) | |
| Compound 5h | HCT116 (Colorectal) | Potent Activity (nM range) | |
| Compound A13 | LNCaP (Prostate) | More efficient than enzalutamide | |
| Compound A14 | LNCaP (Prostate) | More efficient than enzalutamide |
Pyrazole scaffolds are historically significant in the development of anti-inflammatory drugs. Many pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) biosynthesis. The differential inhibition of COX-1 and COX-2 is a critical factor, as COX-2 inhibition is linked to anti-inflammatory effects, while COX-1 inhibition is associated with gastrointestinal side effects.
Research into novel pyrazole analogues continues to identify compounds with significant anti-inflammatory properties. For example, a series of 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives were screened for their in-vitro anti-inflammatory activity using a protein denaturation method. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited higher activity, with 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline being the most potent in the series. Other studies have synthesized pyrazolo[1,5-a]quinazolines that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. Some of these compounds were predicted and confirmed to be ligands for mitogen-activated protein kinases (MAPKs) like JNK3, p38α, and ERK2, further elucidating their mechanism of action.
Certain pyrazole derivatives have been investigated for their antioxidant properties, including their ability to scavenge free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenyl-pyrazolone derivatives, which are structurally similar to the antioxidant drug edaravone, have been shown to scavenge oxygen free radicals effectively.
In one study, the antioxidant capacity of five PD-L1-binding phenyl-pyrazolone compounds was evaluated using electron spin resonance spectroscopy. The results, expressed as EC50 values (the concentration required to achieve 50% of the maximum effect), showed that several compounds displayed robust antioxidant capacity, comparable to edaravone. Another study on novel thienyl-pyrazoles identified compounds with excellent DPPH and hydroxyl radical scavenging activities, with IC50 values in the sub-micromolar range, comparable to standard antioxidants like ascorbic acid. These findings suggest that the pyrazole core can be a valuable template for designing potent antioxidant agents.
| Compound/Derivative | Assay | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| Phenyl-pyrazolone (Compound 2) | DPPH Radical Scavenging | EC50: 34-36 μM | |
| Phenyl-pyrazolone (Compound 3) | DPPH Radical Scavenging | EC50: 34-36 μM | |
| Thienyl-pyrazole (Compound 5g) | DPPH Radical Scavenging | IC50: 0.245 ± 0.01 μM | |
| Thienyl-pyrazole (Compound 5h) | DPPH Radical Scavenging | IC50: 0.284 ± 0.02 μM | |
| Thienyl-pyrazole (Compound 5g) | Hydroxyl Radical Scavenging | IC50: 0.905 ± 0.01 μM | |
| Thienyl-pyrazole (Compound 5h) | Hydroxyl Radical Scavenging | IC50: 0.892 ± 0.01 μM |
The pyrazole scaffold is a privileged structure in the design of various enzyme inhibitors, targeting a wide range of proteins involved in disease pathogenesis. nih.gov The anticancer effects of pyrazole derivatives are often linked to the inhibition of multiple kinases and other crucial enzymes. nih.gov
CDC7 Kinase: Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication, making it a therapeutic target in cancer. chemscene.com Pyrazole derivatives have been synthesized and investigated as potential CDC7 kinase inhibitors. nih.govchemscene.com In silico studies, including molecular docking and molecular dynamics simulations, have shown that certain pyrazole compounds can effectively occupy the binding cavity of CDC7 kinase, suggesting their potential as inhibitors. chemscene.com For instance, two synthesized pyrazole derivatives, PYRA-1 and PYRA-2, showed promising docking scores of -5.421 and -5.884 kcal/mol, respectively, with PYRA-2 identified as a more potential inhibitor against CDC7 kinase. chemscene.com
Monoamine Oxidase (MAO): Pyrazole derivatives have also been identified as promising inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism and a target for antidepressant drugs. A series of 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and showed high inhibitory activity against both MAO-A and MAO-B isoforms.
Protease Inhibitors: The pyrazole moiety has been incorporated into macrocyclic acylsulfonamides to create potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. nih.gov One such compound displayed remarkable antiviral activity, with EC50 values in the nanomolar range against clinically relevant resistant variants of the virus. nih.gov
Acetohydroxyacid Synthase (AHAS): AHAS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a major target for herbicides. While specific studies on 5-Phenyl-3-tosyl-1H-pyrazole are limited, the broader class of phenylpyrazole compounds has been explored as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, another important enzyme target for herbicides. acs.org The discovery of novel pyrazole-based AHAS inhibitors is an active area of research aimed at overcoming weed resistance to existing herbicides.
Other Kinases and Enzymes: Beyond these examples, pyrazole derivatives have been shown to inhibit a host of other enzymes. These include epidermal growth factor receptor (EGFR) tyrosine kinase, c-Jun N-terminal kinases (JNKs), and histone deacetylase 6 (HDAC6). For example, certain 1,3,5-triazine-based pyrazole derivatives displayed potent inhibitory activity against EGFR-tyrosine kinase with IC50 values in the nanomolar range. A series of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamides were found to be excellent selective inhibitors and degraders of HDAC6, showing therapeutic potential for acute liver injury.
| Compound/Derivative Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| PYRA-2 | CDC7 Kinase | Docking Score: -5.884 kcal/mol | chemscene.com |
| 1-thiocarbamoyl pyrazole derivative (3k) | MAO-B | High inhibitory activity | |
| Acylsulfonamide pyrazole (Compound 417) | HCV Protease | EC50: 0.14 nM (mutant D168V 1b) | nih.gov |
| 1,3,5-triazine-based pyrazole (5h) | EGFR-Tyrosine Kinase | IC50: 229.4 nM | |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a) | JNK3 Kinase | IC50: 0.227 μM | |
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | IC50: 4.95 nM |
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by systematically modifying their chemical structure. For pyrazole-based scaffolds, SAR investigations have provided valuable insights into the structural requirements for various activities. The substitution, replacement, or removal of functional groups on the pyrazole ring and its substituents can dramatically alter the efficacy and potency of the analogs. frontiersin.org
In the context of agrochemicals, SAR studies on phenylpyrazole insecticides have identified key determinants for activity. For example, the nature and position of substituents on the N-phenyl ring significantly influence insecticidal potency. scau.edu.cn Research has shown that compounds with a chloro or bromo group at the ortho position of the benzene (B151609) ring, combined with a chloro, trifluoromethyl (CF3), or trifluoromethoxy (OCF3) group at the para position, exhibit excellent activity against P. xylostella. scau.edu.cn Similarly, for pyrazole derivatives with a benzenesulfonamide (B165840) moiety, the introduction of chlorine atoms on the phenyl ring was found to dramatically affect their biological activity in plant seedlings. nih.gov
For other biological targets, modifications at the 3 and 5 positions of the pyrazole core have been explored to modulate inhibitory activity and selectivity. nih.gov Studies on 3,5-diphenylpyrazole (B73989) derivatives revealed that while the unsubstituted parent compound showed high activity, the introduction of different sized residues (e.g., methyl, benzyl, cyclopentyl) at these positions led to varied inhibitory effects. nih.gov These studies highlight that systematic structural modifications to the phenyl and tosyl moieties of a this compound core are a rational approach to fine-tuning its biological profile for specific applications. frontiersin.org
| Scaffold/Series | Structural Modification | Impact on Biological Activity | Target/Application |
|---|---|---|---|
| Phenylpyrazole Insecticides | Substituents on N-phenyl ring (ortho: -Cl, -Br; para: -Cl, -CF3, -OCF3) | Excellent activity | Insecticidal (Plutella xylostella) scau.edu.cn |
| Pyrazole Benzenesulfonamides | Introduction of chlorine atoms on the phenyl ring | Dramatically affects activity | Plant biology (triple response in Arabidopsis) nih.gov |
| 3,5-Disubstituted Pyrazoles | Varying substituents (methyl, benzyl, cyclopentyl) at positions 3 and 5 | Modulates inhibitory activity | Enzyme Inhibition (Meprins) nih.gov |
| 5-Aminopyrazolyl Acylhydrazones | Methyl substitution on the pyrazole N-atom | Detrimental for activity | Antiproliferative mdpi.com |
Computational Approaches in Rational Drug Design and Target Identification
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. eurasianjournals.com For scaffolds like this compound, computational methods such as molecular docking, molecular dynamics simulations, and QSAR modeling provide deep insights into molecular behavior, helping to predict biological interactions and accelerate the development process. eurasianjournals.comeurasianjournals.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as pyrazole derivatives, interact with the active sites of biological targets like enzymes and receptors. nih.govresearchgate.net Docking studies can reveal crucial binding site residues and the nature of the interactions, including hydrogen bonds and hydrophobic contacts. nih.gov
Numerous studies have employed molecular docking to investigate pyrazole derivatives. For example, docking simulations have been performed to screen pyrazole analogs against protein kinases such as VEGFR-2, Aurora A, and CDK2, revealing minimum binding energies and identifying potential inhibitors. nih.govresearchgate.net In other research, docking was used to show that certain 5-phenyl-1H-pyrazol derivatives bind tightly to the active site of the BRAF(V600E) protein, a key target in cancer therapy. nih.gov For nematicidal pyrazole carboxamides, docking studies suggested interactions with acetylcholinesterase (AChE), identifying key amino acid residues like Tyr 121 and Trp 279 that form hydrogen bonds with the ligand. nih.gov These simulations provide a structural basis for the observed biological activity and guide the design of more potent and selective analogs.
| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 | nih.govresearchgate.net |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 | nih.govresearchgate.net |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 | nih.govresearchgate.net |
| 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea | BRAF(V600E) | Not specified | nih.gov |
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. eurasianjournals.com This technique complements molecular docking by providing insights into the dynamic behavior, conformational adaptability, and stability of ligand-protein complexes. eurasianjournals.comeurasianjournals.com By simulating the time-evolving actions of the system, MD can validate the binding modes predicted by docking and assess the stability of key interactions. nih.govnih.gov
For pyrazole derivatives, MD simulations have been employed to explore their interactions with various biological targets. nih.gov For instance, after identifying Heat Shock Protein 90α (Hsp90α) as a potential target for a series of pyrazole-containing imides through docking, MD simulations were performed to explore the most likely binding mode and confirm the stability of the complex. nih.govresearchgate.net These simulations are invaluable for investigating the structural flexibility and stability of pyrazole derivatives within diverse biological environments, offering a more realistic representation of the molecular interactions than static docking models. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ej-chem.org By correlating molecular descriptors (physicochemical properties derived from the chemical structure) with observed activity, QSAR models can predict the potency of new, unsynthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. journal-academia.comresearchgate.net
Various QSAR studies have been successfully applied to pyrazole derivatives. ej-chem.org Both 2D-QSAR and 3D-QSAR methodologies have been used. nih.gov 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate models based on the 3D structures of the molecules, providing contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov More advanced techniques like 5D-QSAR, which considers different induced-fit models, have also been applied to pyrazole derivatives to explore their binding to targets like EGFR. nih.gov These models serve as powerful predictive tools, highlighting the critical structural features that enhance biological activity and providing a solid basis for the rational design of novel compounds. journal-academia.comresearchgate.net
Concluding Remarks and Future Research Perspectives on 5 Phenyl 3 Tosyl 1h Pyrazole
Summary of Key Research Advances in 5-Phenyl-3-tosyl-1H-pyrazole Chemistry
The primary research focus on this compound has been centered on its synthesis. A notable advancement in this area is the development of a temperature-controlled divergent synthesis method. This approach allows for the selective synthesis of either N-tosylated pyrazoles or their unprotected counterparts from α,β-alkynic tosylhydrazones. nih.govmdpi.com This method is lauded for its operational simplicity, the use of readily available starting materials, and its transition-metal-free and oxidant-free conditions, aligning with the principles of green chemistry. nih.govmdpi.com
The synthesis of various derivatives of this compound has been extensively explored, with modifications on both the phenyl and tolyl rings. These studies have produced a library of compounds with diverse electronic and steric properties. nih.govmdpi.com The characterization of these compounds has been rigorously performed using modern spectroscopic techniques, providing a solid foundation for further research.
While the primary focus has been on synthesis, some studies have ventured into the biological applications of closely related tosylated pyrazole (B372694) derivatives. For instance, a series of new carbonitrile-substituted pyrazole-tosyl amide derivatives have been designed and synthesized, showing promise as apoptosis inducers by inhibiting BCL-2 and activating Caspase-3, suggesting potential applications in cancer therapy. nih.gov
Unaddressed Research Questions and Challenges
Despite the progress in the synthesis of this compound and its analogues, several research questions and challenges remain. A significant gap exists in the comprehensive evaluation of the biological activities of this specific compound and its derivatives. While the broader class of pyrazoles is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties, the specific contributions of the 5-phenyl and 3-tosyl moieties to these activities are not well understood. researchgate.netnih.govglobalresearchonline.net
Furthermore, the reaction scope and limitations of the current synthetic methods need to be more thoroughly investigated. For example, the temperature-controlled synthesis, while innovative, may have limitations with certain substituted starting materials. nih.gov A deeper understanding of the reaction mechanism could lead to further optimization and broader applicability.
Another challenge lies in the selective functionalization of the pyrazole ring of this compound. The development of methodologies for regioselective substitution at the C4 position or N-derivatization (beyond the tosyl group) would significantly expand the chemical space accessible from this scaffold.
Future Directions in Synthetic Methodology and Computational Chemistry
Future research in the synthetic methodology for this compound is expected to focus on developing even more efficient, sustainable, and versatile synthetic routes. This includes the exploration of one-pot, multi-component reactions that can generate molecular complexity in a single step. mdpi.com The use of novel catalytic systems, including nanocatalysts and biocatalysts, could also offer greener and more efficient alternatives to existing methods. rsc.org
Computational chemistry is poised to play a crucial role in advancing the understanding of this compound. eurasianjournals.com Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. eurasianjournals.com Molecular docking studies can predict the binding modes of these compounds with various biological targets, guiding the design of new derivatives with enhanced potency and selectivity. nih.gov Such computational insights can help in understanding the structure-activity relationships (SAR) and in prioritizing synthetic targets.
Opportunities in Developing Novel Pyrazole-Based Molecules for Specific Applications
The this compound scaffold presents significant opportunities for the development of novel molecules with tailored applications. The tosyl group can act as a removable protecting group or as a key pharmacophoric feature. Its removal can provide access to N-unsubstituted pyrazoles, which can then be further functionalized to create a diverse range of compounds. nih.gov
In medicinal chemistry, this scaffold can be utilized to design and synthesize new inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases. nih.govnih.govnih.gov The phenyl and tolyl groups can be systematically modified to optimize pharmacokinetic and pharmacodynamic properties.
Beyond medicinal applications, tosylated pyrazoles have potential in materials science. The rigid pyrazole core, combined with the bulky phenyl and tosyl groups, could be exploited in the design of novel organic materials with interesting photophysical or electronic properties. Their potential as ligands for metal complexes could also be explored for applications in catalysis and sensing. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Phenyl-3-tosyl-1H-pyrazole and its derivatives?
- Methodological Answer: The compound is typically synthesized via cyclization of hydrazones or through reactions involving tosyl-protected intermediates. For example, Kuz’menok et al. (2005) demonstrated the synthesis of 5-hydroxy-1-tosyl-5-phenylpyrazole derivatives via condensation of arylvinyl ketones with hydrazine hydrate under acidic conditions, followed by tosylation . Another approach involves using dilithiated intermediates derived from hydrazones, as described by Pastine et al. (2001), to achieve regioselective pyrazole formation .
Q. How is the structural characterization of this compound performed?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) is a gold standard for structural confirmation. Doumbia et al. (2010) resolved the crystal structure of a related pyrazole derivative (N-(5-Phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine) with an R factor of 0.046, confirming bond lengths and angles . Complementary techniques include NMR spectroscopy (e.g., , , ) and high-resolution mass spectrometry (HRMS) to verify molecular mass and substituent positions .
Q. What pharmacological activities are associated with this compound derivatives?
- Methodological Answer: Pyrazole derivatives exhibit diverse bioactivities. For instance, this compound analogs have shown anti-inflammatory, antihyperglycemic, and antimalarial properties in vitro. Kattimani et al. (2020) evaluated tetrazole-pyrazole hybrids as glycogen phosphorylase inhibitors using enzyme inhibition assays and in vivo models . Structure-activity relationship (SAR) studies often guide optimization, such as introducing electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted this compound derivatives?
- Methodological Answer: Regioselectivity depends on reaction conditions and directing groups. For example, using sterically hindered bases (e.g., LDA) in lithiation reactions can favor formation of the 3-tosyl isomer over the 5-tosyl product . Kariuki et al. (2021) achieved selective thiazole ring formation in pyrazole-thiazole hybrids by tuning solvent polarity and temperature . Computational modeling (e.g., DFT) can predict thermodynamic stability of isomers, guiding synthetic design .
Q. What computational methods are used to study the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations, such as those described by Lee et al. (1988), are employed to analyze electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies reveal charge-transfer interactions and reactivity hotspots, which correlate with experimental observations in catalysis or ligand-protein binding . Software like Gaussian or ORCA is commonly used with basis sets (e.g., B3LYP/6-31G**) .
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?
- Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound purity. A systematic approach includes:
- Dose-response validation: Repeating assays across multiple concentrations to confirm efficacy thresholds .
- Structural verification: Ensuring synthesized compounds match claimed structures via XRD or advanced spectroscopy .
- Meta-analysis: Comparing data across studies while accounting for confounding variables (e.g., solvent effects in solubility-limited assays) .
Q. What advanced spectroscopic techniques are used to analyze dynamic behavior of this compound in solution?
- Methodological Answer: Variable-temperature NMR (-NMR) and 2D NMR (e.g., NOESY, HSQC) can detect conformational changes or tautomerism. For example, - HMBC experiments resolve NH proton environments in pyrazole rings, while dynamic NMR line-shape analysis quantifies rotational barriers of tosyl groups .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the corrosion inhibition properties of this compound?
- Methodological Answer: Standard protocols include:
- Electrochemical testing: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., HCl) to measure inhibition efficiency .
- Surface analysis: SEM-EDS or AFM to assess inhibitor adsorption on metal surfaces.
- Computational support: Molecular dynamics simulations to model inhibitor-metal interactions .
Q. What strategies are recommended for optimizing the pharmacokinetic (PK) profile of this compound-based drug candidates?
- Methodological Answer: Key strategies include:
- Lipophilicity modulation: Introducing polar groups (e.g., -OH, -COOH) to improve aqueous solubility without compromising target binding .
- Metabolic stability assays: Liver microsome studies to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
- Prodrug design: Masking reactive groups (e.g., tosyl) with enzymatically cleavable linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
